

Application Notes: Molecular Dynamics Simulation of Acetylglycyl-N-methylamide

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Compound of Interest

Compound Name: *acetylglycyl-N-methylamide*

CAS No.: 7606-79-3

Cat. No.: B556400

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Introduction

Acetylglycyl-N-methylamide is a simple dipeptide that serves as a fundamental model system for studying the conformational preferences of the peptide backbone. Its small size allows for extensive sampling of its conformational landscape through molecular dynamics (MD) simulations, providing insights into the intrinsic structural tendencies of amino acid residues. These simulations are crucial for refining force fields, understanding protein folding, and aiding in the rational design of peptide-based therapeutics. This document provides a detailed protocol for setting up, running, and analyzing an MD simulation of **acetylglycyl-N-methylamide** using the GROMACS simulation package with the CHARMM36m force field.

Target Audience

These notes and protocols are intended for researchers, scientists, and drug development professionals with a basic understanding of molecular dynamics simulations.

Key Concepts

- **Force Field:** A set of empirical energy functions and parameters that describe the potential energy of a system of particles (atoms). The choice of force field is critical for the accuracy of the simulation. For peptides, CHARMM and AMBER force fields are widely used.[1][2]
- **Solvation:** Biological molecules exist in an aqueous environment. Explicit solvation involves surrounding the molecule of interest with a sufficient number of water molecules to mimic this environment.
- **Periodic Boundary Conditions (PBC):** To simulate a bulk system and avoid edge effects, the simulation box is replicated infinitely in all three dimensions. When a particle leaves the box on one side, it re-enters from the opposite side.[3]
- **Energy Minimization:** A process to remove steric clashes and unfavorable geometries in the initial structure by finding a local minimum on the potential energy surface.[4][5]
- **Equilibration:** A two-step process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure, allowing the solvent to relax around the solute.[5][6]
- **Production MD:** The main simulation run where data is collected for analysis. The system is simulated for a sufficiently long time to sample the relevant conformational space.
- **Ramachandran Plot:** A two-dimensional plot of the backbone dihedral angles, phi (ϕ) and psi (ψ), which reveals the allowed and disallowed conformations of a peptide. This is a primary tool for analyzing the conformational sampling of dipeptides.

Data Presentation

Table 1: Software and Force Field Specifications

Component	Specification	Reference
MD Simulation Package	GROMACS 2023 or later	[7]
Force Field	CHARMM36m	[1]
Water Model	TIP3P	[8][9]
Visualization Software	VMD or PyMOL	
Analysis Software	GROMACS analysis tools, Python with MDAnalysis/Matplotlib	

Table 2: Simulation System Parameters

Parameter	Value
Solute	Acetylglycyl-N-methylamide
Box Type	Cubic
Box Size	3.0 nm x 3.0 nm x 3.0 nm
Solvent	TIP3P Water
Ions	Na ⁺ and Cl ⁻ to neutralize and reach 0.15 M

Table 3: Simulation Protocol Parameters

Stage	Parameter	Value
Energy Minimization	Algorithm	Steepest Descent
Number of Steps	5000	
NVT Equilibration	Duration	100 ps
Temperature	300 K	
Time Step	2 fs	
Thermostat	V-rescale	
NPT Equilibration	Duration	500 ps
Temperature	300 K	
Pressure	1 bar	
Time Step	2 fs	
Thermostat	V-rescale	
Barostat	Parrinello-Rahman	
Production MD	Duration	100 ns
Temperature	300 K	
Pressure	1 bar	
Time Step	2 fs	
Thermostat	V-rescale	
Barostat	Parrinello-Rahman	

Experimental Protocols

Protocol 1: System Preparation

- Obtain Initial Structure:

- An initial 3D structure of **acetylglycyl-N-methylamide** can be built using molecular modeling software like Avogadro, PyMOL, or CHARMM-GUI.
- Alternatively, a PDB file can be generated from a SMILES string (CC(=O)NCC(=O)NC) using online tools or cheminformatics libraries.
- Save the structure as dipeptide.pdb.
- Define the Simulation Box and Solvate:
 - Create a cubic simulation box with dimensions of 3.0 nm x 3.0 nm x 3.0 nm.
 - Center the dipeptide in the box.
 - Fill the box with TIP3P water molecules.
- Add Ions:
 - Add Na⁺ and Cl⁻ ions to neutralize the system.
 - Add additional Na⁺ and Cl⁻ ions to achieve a salt concentration of approximately 0.15 M, mimicking physiological conditions.

Protocol 2: Energy Minimization

- Prepare the GROMACS input files: This includes the structure file (.gro), topology file (.top), and a molecular dynamics parameter file (.mdp) for energy minimization.
- Run Energy Minimization: Execute the GROMACS preprocessor (grompp) and the MD engine (mdrun) to perform steepest descent energy minimization for 5000 steps. This will relax the system and remove any bad contacts.[\[5\]](#)

Protocol 3: System Equilibration

- NVT Equilibration (Constant Volume):
 - Perform a 100 ps MD simulation in the NVT ensemble to bring the system to the target temperature (300 K).

- Apply position restraints to the heavy atoms of the dipeptide to allow the solvent to equilibrate around it.
- NPT Equilibration (Constant Pressure):
 - Perform a 500 ps MD simulation in the NPT ensemble to adjust the system density under constant pressure (1 bar) and temperature (300 K).
 - Continue to apply position restraints to the heavy atoms of the dipeptide.

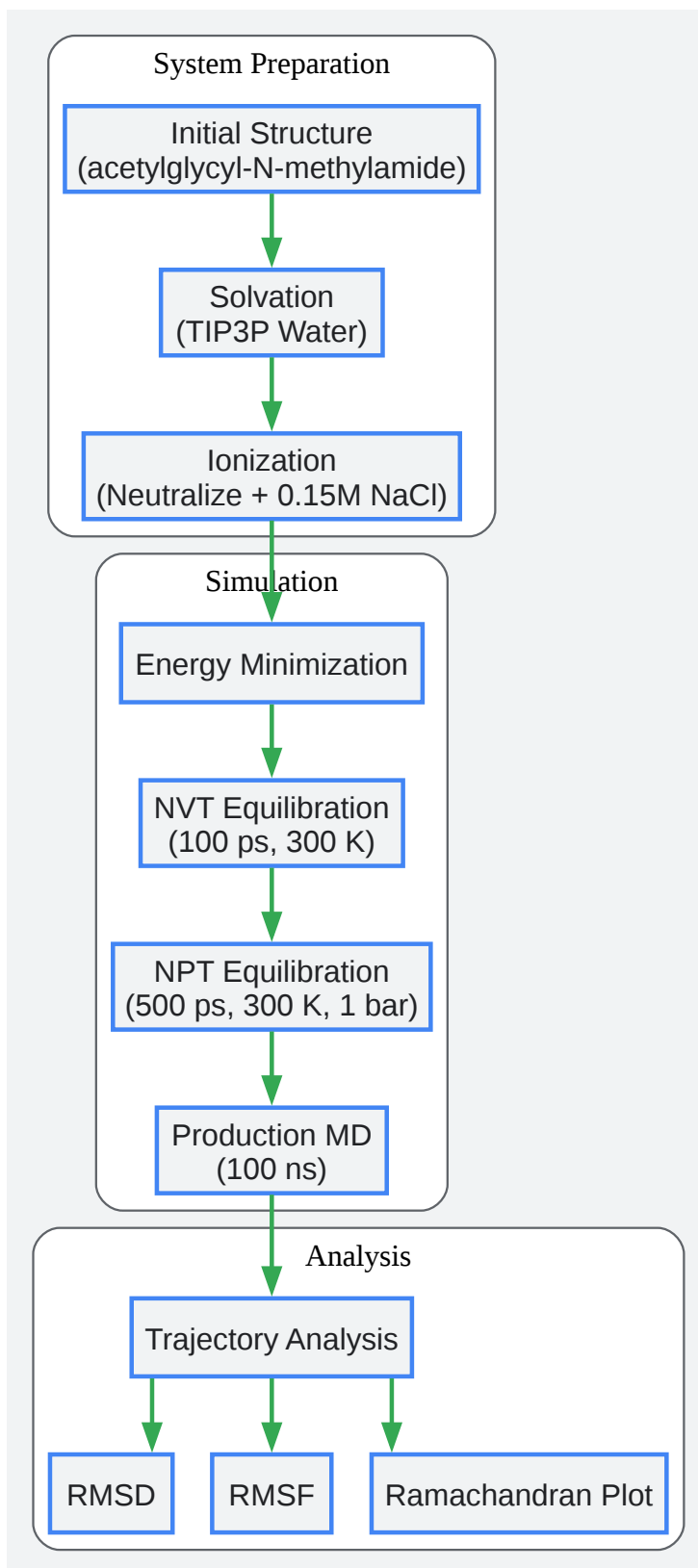
Protocol 4: Production Molecular Dynamics Simulation

- Run Production MD:
 - Perform a 100 ns MD simulation in the NPT ensemble without any position restraints.
 - Save the trajectory and energy data at regular intervals (e.g., every 10 ps) for subsequent analysis.

Protocol 5: Analysis of Simulation Trajectory

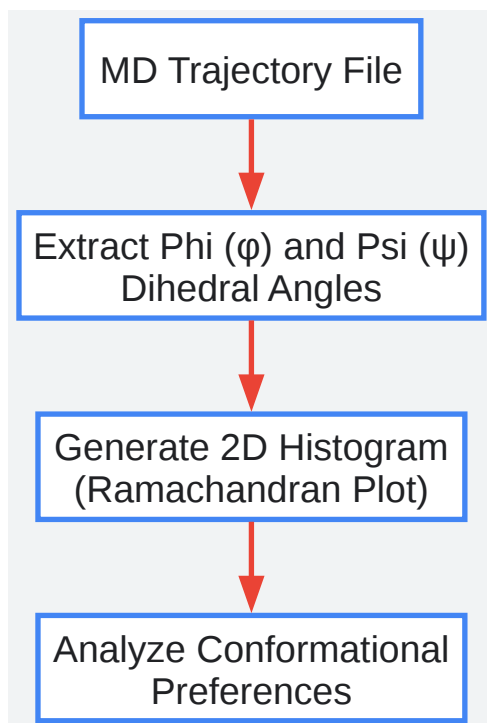
- Root Mean Square Deviation (RMSD): Calculate the RMSD of the dipeptide backbone atoms with respect to the initial minimized structure to assess the overall structural stability and convergence of the simulation.
- Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each atom to identify regions of high flexibility.
- Dihedral Angle Analysis (Ramachandran Plot):
 - Extract the backbone dihedral angles phi (ϕ) and psi (ψ) for the glycine residue over the course of the production trajectory.
 - Generate a 2D histogram of the phi and psi angles to create a Ramachandran plot. This plot will show the most populated conformational states of the dipeptide.

Mandatory Visualization



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Caption: Workflow for the molecular dynamics simulation of **acetylglycyl-N-methylamide**.



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Caption: Logical flow for generating a Ramachandran plot from the simulation trajectory.

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